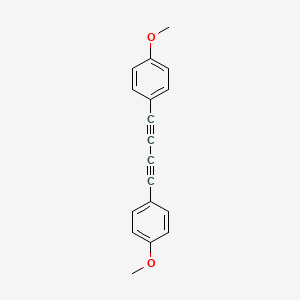

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-

Description

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy- (CAS 886-66-8) is a symmetrical aromatic compound featuring two para-methoxy-substituted benzene rings connected by a conjugated 1,3-butadiyne (–C≡C–C≡C–) spacer. Its molecular formula is C₁₆H₁₀O₂, with a molecular weight of 234.26 g/mol . The rigid, linear structure of the butadiyne bridge imparts unique electronic and optical properties, making it relevant in materials science, particularly for organic semiconductors and π-conjugated polymers . The compound’s IUPAC name is 1,4-bis(4-methoxyphenyl)-1,3-butadiyne, and its InChIKey is HMQFJYLWNWIYKQ-UHFFFAOYSA-N .

Properties

IUPAC Name |

1-methoxy-4-[4-(4-methoxyphenyl)buta-1,3-diynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEAUSITYGYUDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451826 | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22779-05-1 | |

| Record name | 1,1′-(1,3-Butadiyne-1,4-diyl)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22779-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] typically involves the coupling of two benzene derivatives through a butadiyne linkage. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures around 65°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-].

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the butadiyne linkage to a single or double bond.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the benzene rings.

Scientific Research Applications

Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in studies of molecular interactions and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] exerts its effects depends on its specific application. In chemical reactions, the butadiyne linkage can participate in various types of cycloaddition and coupling reactions. In biological systems, the methoxy groups and the aromatic rings can interact with proteins and other biomolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Butadiyne-Linked Bis-Aromatic Compounds

Key Observations :

- Electronic Effects : Methoxy (–OCH₃) and bromo (–Br) substituents alter electron density. Methoxy groups enhance electron donation, increasing conjugation efficiency, while bromo groups facilitate cross-coupling reactions .

- Steric Effects: Bulky substituents like isopropyl reduce crystallinity but improve solubility in nonpolar solvents .

- Functional Groups : Carboxylic acid derivatives (e.g., ) enable coordination chemistry, expanding utility in MOFs .

Bridging Group Variants

Table 2: Comparison of Bridging Groups in Bis-Aromatic Systems

Key Observations :

- The butadiyne bridge maximizes π-conjugation, critical for charge transport in semiconductors, but may form reactive diradicals under UV exposure .

- Alkene bridges (e.g., DPB) offer synthetic versatility (e.g., Diels-Alder reactions) but lack rigidity .

- Ether linkages (e.g., ) sacrifice conjugation for flexibility and hydrolytic stability .

Physical and Chemical Properties

Table 4: Property Comparison

Key Trends :

Table 5: Hazard Profiles

Notes:

- The methyl-substituted analog (CAS 189331-74-6) exhibits acute toxicity (Category 4) and irritancy, suggesting methoxy derivatives may require similar handling precautions .

Biological Activity

Overview

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-], also known as Benzene-1,4-bis(4-methoxy-1,3-butadiene) , is an organic compound characterized by its unique structure consisting of two methoxy-substituted benzene rings linked by a butadiyne moiety. The molecular formula for this compound is with a molecular weight of approximately 250.28 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H14O2 |

| Molecular Weight | 250.28 g/mol |

| CAS Number | 886-66-8 |

| IUPAC Name | 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy]benzene |

Antioxidant Properties

Research indicates that compounds with similar structures to Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in biological systems. For instance, studies have shown that derivatives of butadiyne can protect cellular components from oxidative damage by scavenging reactive oxygen species (ROS) .

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of benzene derivatives on cancer cell lines. For example:

- Case Study 1 : A study investigated the effects of methoxy-substituted benzene compounds on human leukemia cells (HL-60). The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation significantly compared to controls .

- Case Study 2 : Another research focused on the impact of similar compounds on breast cancer cell lines (MCF-7). The findings revealed that these compounds could effectively reduce cell viability and induce cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The anti-inflammatory properties of benzene derivatives have also been documented. Compounds with methoxy groups have been shown to inhibit the production of pro-inflammatory cytokines in various in vitro models. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activities observed for Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] can be attributed to several mechanisms:

- Free Radical Scavenging : Methoxy groups enhance the electron-donating ability of the compound, allowing it to effectively neutralize free radicals.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and apoptosis, particularly those related to cancer progression.

Q & A

Q. What are the recommended synthetic pathways for preparing benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-methoxy-] in laboratory settings?

Methodological Answer: The compound’s synthesis typically involves coupling 4-methoxyphenylacetylene derivatives via a 1,3-butadiyne bridge. A Sonogashira coupling reaction is often employed, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst under inert conditions. For example, analogous brominated derivatives (e.g., 1,4-bis(4-bromophenyl)buta-1,3-diyne) are synthesized via alkyne homocoupling . Researchers should optimize reaction parameters (temperature, solvent, catalyst ratio) and confirm product purity via chromatography.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and aromatic proton environments. For example, methoxy groups typically resonate at ~3.8 ppm in ¹H NMR, while aromatic protons appear between 6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z for C₁₈H₁₄O₂: 262.0994).

- X-ray Crystallography : To resolve the crystal structure and confirm the diyne bridge geometry. Software like ORTEP-3 can visualize molecular packing .

- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ indicate C≡C stretches from the butadiyne moiety .

Q. How should researchers assess the compound’s stability under experimental conditions?

Methodological Answer: Stability studies should evaluate:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : UV-Vis exposure tests to detect degradation (e.g., loss of conjugation in the diyne bridge).

- Solvent Compatibility : Solubility and stability in common solvents (e.g., DCM, THF) via prolonged storage trials.

Related compounds, such as dimethoxytrityl derivatives, show environmental persistence, suggesting this compound may require inert storage (e.g., under argon, –20°C) .

Advanced Research Questions

Q. What electronic and photophysical properties make this compound relevant for materials science applications?

Methodological Answer: The conjugated diyne bridge and methoxy substituents enable unique electronic properties:

- Conductivity Studies : DFT calculations (e.g., Gaussian 09) can model HOMO-LUMO gaps to predict charge transport behavior.

- UV-Vis/Photoluminescence : Experimental measurements (e.g., in THF) may reveal absorption/emission bands linked to π→π* transitions. Analogous aromatic diynes exhibit strong absorbance in the 250–350 nm range .

- Electrochemical Analysis : Cyclic voltammetry (CV) in anhydrous acetonitrile can determine redox potentials for applications in organic electronics.

Q. How does the compound participate in cross-coupling reactions, and what mechanistic insights exist?

Methodological Answer: The butadiyne moiety acts as a rigid spacer in Sonogashira or Heck couplings. For example:

- Palladium-Catalyzed Functionalization : Reactivity with aryl halides to form extended π-systems. Mechanistic studies (e.g., kinetic isotope effects) can elucidate whether oxidative addition or transmetallation is rate-limiting.

- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) to append functional groups. Researchers should monitor reaction progress via TLC and characterize adducts via HRMS .

Q. What computational strategies are effective for modeling its electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals. Software like Gaussian or ORCA is recommended.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO) using AMBER or GROMACS.

- Reactivity Predictions : Transition state analysis (e.g., for Diels-Alder reactions) using QM/MM approaches. The InChIKey provided for related structures (e.g., MPGDDGPNMKPKPG-UHFFFAOYSA-N) aids database comparisons .

Data Contradictions and Validation

- Hazard Classification : While some analogs (e.g., benzene derivatives with propenyl groups) are flagged for acute toxicity (oral, dermal) , the target compound’s specific hazards are not fully documented. Researchers should adopt universal precautions (gloves, fume hoods) and consult SDS templates for structurally similar compounds .

- Environmental Persistence : Government assessments of dimethoxytrityl derivatives suggest potential ecological accumulation, but experimental data for this compound is lacking. Cross-validation via OECD 301 biodegradation tests is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.